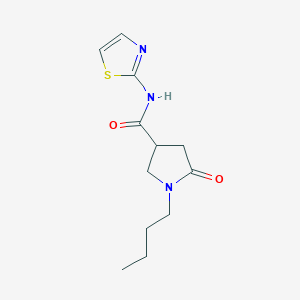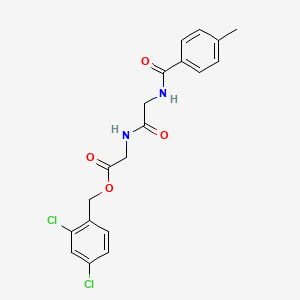
1-butyl-5-oxo-N-1,3-thiazol-2-ylpyrrolidine-3-carboxamide
Vue d'ensemble
Description
1-Butyl-5-oxo-N-1,3-thiazol-2-ylpyrrolidine-3-carboxamide, also known as BPTC, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. BPTC belongs to the class of thiazolylpyrrolidine carboxamides and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-butyl-5-oxo-N-1,3-thiazol-2-ylpyrrolidine-3-carboxamide is not fully understood, but it has been found to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to changes in chromatin structure and gene expression. Inhibition of HDACs by 1-butyl-5-oxo-N-1,3-thiazol-2-ylpyrrolidine-3-carboxamide has been found to lead to changes in gene expression, which can affect various cellular processes.
Biochemical and Physiological Effects:
1-butyl-5-oxo-N-1,3-thiazol-2-ylpyrrolidine-3-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth. 1-butyl-5-oxo-N-1,3-thiazol-2-ylpyrrolidine-3-carboxamide has also been found to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders. Additionally, 1-butyl-5-oxo-N-1,3-thiazol-2-ylpyrrolidine-3-carboxamide has been found to have anti-inflammatory effects and can reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-butyl-5-oxo-N-1,3-thiazol-2-ylpyrrolidine-3-carboxamide in lab experiments is that it is a highly pure and stable compound, which makes it easy to handle and use in experiments. 1-butyl-5-oxo-N-1,3-thiazol-2-ylpyrrolidine-3-carboxamide has also been found to have low toxicity, which makes it a safe compound to use in experiments. However, one limitation of using 1-butyl-5-oxo-N-1,3-thiazol-2-ylpyrrolidine-3-carboxamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for the study of 1-butyl-5-oxo-N-1,3-thiazol-2-ylpyrrolidine-3-carboxamide. One area of research could be to further investigate its mechanism of action and how it affects gene expression and cellular processes. Another area of research could be to study its potential use in the treatment of other diseases, such as autoimmune disorders and cardiovascular diseases. Additionally, future research could focus on developing new derivatives of 1-butyl-5-oxo-N-1,3-thiazol-2-ylpyrrolidine-3-carboxamide with improved potency and selectivity for specific targets.
Applications De Recherche Scientifique
1-butyl-5-oxo-N-1,3-thiazol-2-ylpyrrolidine-3-carboxamide has been studied for its potential applications in scientific research, including its use as a potential drug candidate for the treatment of various diseases. 1-butyl-5-oxo-N-1,3-thiazol-2-ylpyrrolidine-3-carboxamide has been found to have anticancer activity, and its mechanism of action has been studied extensively. 1-butyl-5-oxo-N-1,3-thiazol-2-ylpyrrolidine-3-carboxamide has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
1-butyl-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-2-3-5-15-8-9(7-10(15)16)11(17)14-12-13-4-6-18-12/h4,6,9H,2-3,5,7-8H2,1H3,(H,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJWHZPDEGHUIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-chloro-4-({[2-(2-fluorophenyl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide hydrochloride](/img/structure/B4855675.png)
![3-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide](/img/structure/B4855677.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B4855685.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4855691.png)


![3-[(4-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B4855711.png)
![2-{[4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-4,5,6,9-tetrahydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}acetamide](/img/structure/B4855718.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-[2-(phenylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B4855726.png)
![allyl 2-[(4-bromobenzoyl)amino]-3-(2-furyl)acrylate](/img/structure/B4855728.png)
![1-butyl-5-oxo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-3-pyrrolidinecarboxamide](/img/structure/B4855731.png)
![ethyl 1-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4855736.png)

![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-2-methylpropanamide](/img/structure/B4855745.png)